![molecular formula C24H29N5O4 B2632258 N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide CAS No. 1006860-71-4](/img/structure/B2632258.png)
N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide
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Description
N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C24H29N5O4 and its molecular weight is 451.527. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Antimicrobial and Anticancer Studies : A variety of pyrazolo[3,4-d]pyrimidinones and related heterocycles have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, the synthesis of new heterocycles incorporating antipyrine moiety demonstrated significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Bondock et al., 2008). Similarly, novel pyrazolo[3,4-d]pyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showing promise in anticancer research (Rahmouni et al., 2016).
Synthesis and Characterization : Research on synthesizing new polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine precursors has contributed to the development of compounds with evaluated in vitro antibacterial properties, suggesting the importance of structural variations in biological activity (Abdel‐Latif et al., 2019). This area of research emphasizes the role of synthetic chemistry in generating novel compounds that can be further explored for various biomedical applications.
Radiosynthesis and Imaging : The development of selective radioligands for imaging purposes, such as [18F]PBR111, a selective ligand for the translocator protein (18 kDa), showcases the application of pyrazolo[1,5-a]pyrimidineacetamides in the field of positron emission tomography (PET) imaging (Dollé et al., 2008). This research underscores the utility of chemical synthesis in creating tools for medical diagnostics and the study of diseases.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-15-12-16(2)29(27-15)24-26-19-7-5-6-18(19)23(31)28(24)14-22(30)25-11-10-17-8-9-20(32-3)21(13-17)33-4/h8-9,12-13H,5-7,10-11,14H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPECDQBPWNQQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NCCC4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide |
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